N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Description
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide, also known as 4-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 23646-68-6), is a monosaccharide derivative widely used as a biochemical reagent. Its IUPAC name is N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide, with a molecular formula of C₁₄H₁₈N₂O₈ . Structurally, it consists of a β-D-glucopyranose core modified with a 4-nitrophenoxy group at the C2 position and an acetamide substituent at C2. This compound serves as a chromogenic substrate for enzymes like chitinase and lysozyme, enabling kinetic studies through the release of 4-nitrophenol upon hydrolysis . Its applications span enzymology, drug discovery, and carbohydrate chemistry, particularly in probing glycosidase activity .
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLTNCLYHKQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound.
Chemical Reactions Analysis
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
Enzymatic Assays
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide serves as a substrate for various enzymes, particularly N-acetyl-beta-D-glucosaminidase (NAGase). The compound's structure allows it to be hydrolyzed by NAGase, releasing a chromogenic product that can be quantified spectrophotometrically.
Case Study : A study demonstrated the use of this compound in measuring NAGase activity in human serum and urine samples. The results indicated a correlation between enzyme activity levels and certain pathological conditions, thus showcasing its potential in clinical diagnostics.
Drug Development
The compound's unique structural features make it a candidate for developing glycosidase inhibitors. These inhibitors can be crucial in treating diseases related to glycosylation disorders.
Case Study : Research has shown that derivatives of this compound exhibit inhibitory effects on glycosidases involved in cancer progression. By modifying the nitrophenyl group, researchers have synthesized analogs that enhance potency against specific cancer cell lines.
Data Table: Comparative Analysis of Substrate Activity
Biochemical Research
The compound is utilized in various biochemical assays to study glycosylation processes and enzyme kinetics. Its ability to release nitrophenol upon hydrolysis makes it an effective tool for monitoring enzymatic reactions.
Case Study : In a recent biochemical analysis, the kinetics of NAGase were assessed using this compound as a substrate. The study provided insights into the enzyme's mechanism of action and its role in metabolic pathways.
Mechanism of Action
The mechanism of action of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the nitrophenoxy moiety play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents, stereochemistry, or glycosidic linkages, leading to variations in enzymatic specificity, solubility, and stability. Below is a detailed comparison:
Structural and Functional Comparisons
Key Research Findings
Enzyme Specificity: The 4-nitrophenoxy group in the parent compound enhances chromogenic detection, but analogs like the 4-chlorophenoxy variant exhibit reduced hydrolysis rates due to weaker electron-withdrawing effects . The triacetylated chitotriose derivative (C₂₂H₃₁N₃O₁₃) shows higher affinity for chitinases than monosaccharide analogs, mimicking natural chitin degradation .
Methylamino hydrochloride derivatives prioritize solubility, making them suitable for in vitro assays requiring polar solvents .
Biological Activity
N-[4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide (CAS RN 148705-09-3) is a complex organic compound with potential biological activities. Its structure includes multiple hydroxyl groups and a nitrophenoxy moiety, suggesting possible interactions with biological systems that could lead to therapeutic applications.
- Molecular Formula : C32H48N2O23
- Molecular Weight : 828.73 g/mol
- IUPAC Name : N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide
- SMILES : CC(=O)NC1C(OC2C(O)C(CO)OC(OC3C(O)C(O)C(OC4=CC=C(C=C4)N+=O)OC3CO)C2O)OC(CO)C(O)C1OC1OC(CO)C(O)C(O)C1O
Antimicrobial Properties
Recent studies have indicated that compounds with nitrophenoxy groups exhibit antimicrobial activity. The presence of the nitro group in this compound suggests potential efficacy against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt cell wall synthesis and function.
Antioxidant Activity
The multiple hydroxyl groups in the compound may confer antioxidant properties. Research indicates that polyphenolic compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant potential of this compound could be explored in contexts such as neuroprotection and anti-inflammatory therapies.
Enzyme Inhibition
The structural features of this compound suggest it may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, the inhibition of glycosidases or kinases could be beneficial in managing conditions like diabetes or cancer.
Case Studies and Research Findings
The proposed mechanisms for the biological activity of this compound may involve:
- Interaction with Cell Membranes : The hydrophobic regions facilitate insertion into lipid bilayers.
- Enzyme Binding : The compound may mimic substrate structures, leading to competitive inhibition.
- Radical Scavenging : Hydroxyl groups can donate electrons to neutralize free radicals.
Q & A
Q. What are the established synthetic routes for N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide, and what key reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step glycosylation and acetylation reactions. A common approach involves:
- Step 1 : Condensation of a protected glucosamine derivative with 4-nitrophenol under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) to introduce the 4-nitrophenoxy group .
- Step 2 : Selective acetylation of the amine group using acetic anhydride in glacial acetic acid, followed by deprotection of hydroxyl groups under acidic or basic conditions .
- Key Conditions :
- Temperature control (25–60°C) to minimize side reactions.
- Use of anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis.
- Catalytic DMAP for efficient acetylation .
- Yield Optimization : Yields range from 82% to 91% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the 4-nitrophenoxy group (δ 7.2–8.2 ppm for aromatic protons) and acetamide moiety (δ 2.0–2.1 ppm for methyl protons) .
- Mass Spectrometry (LCMS/HRMS) : Verify molecular weight (e.g., observed [M+H]⁺ at 441.3 ).
- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. What are the challenges in elucidating the enzyme inhibition mechanisms involving this compound, particularly with β-galactosidase?
- Methodological Answer :
- Substrate Specificity : The 4-nitrophenoxy group acts as a chromogenic leaving group, enabling kinetic studies via UV absorbance (405 nm). However, interference from structural analogs (e.g., β-N-acetylglucosamine derivatives) requires competitive inhibition assays .
- Mechanistic Ambiguities : Distinguish between competitive and non-competitive inhibition using Lineweaver-Burk plots. Recent studies report IC₅₀ values of 12–18 µM, but variability arises from enzyme sources (bacterial vs. human isoforms) .
- Experimental Design : Include controls with 4-nitrophenyl β-D-galactopyranoside to validate assay specificity .
Q. How do structural modifications at the 4-nitrophenoxy group affect the compound's bioactivity and stability?
- Methodological Answer :
- Substitution Studies :
Replace the 4-nitro group with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to modulate reactivity. For example:
| Substituent | Hydrolytic Stability (t₁/₂, pH 7.4) | β-Galactosidase IC₅₀ (µM) |
|---|---|---|
| -NO₂ | 48 hrs | 15.2 ± 1.3 |
| -CF₃ | 72 hrs | 22.4 ± 2.1 |
| -OCH₃ | 24 hrs | 8.9 ± 0.7 |
| Data synthesized from . |
Q. How can conflicting data regarding the compound's antimicrobial efficacy across studies be resolved?
- Methodological Answer : Discrepancies in MIC values (e.g., 8 µg/mL vs. >64 µg/mL against E. coli) may stem from:
- Strain Variability : Use standardized strains (e.g., ATCC 25922) and clinical isolates in parallel .
- Assay Conditions : Adjust pH (6.5–7.5) and cation content (Mg²⁺/Ca²⁺) to mimic physiological environments .
- Synergy Testing : Combine with β-lactam antibiotics to assess potentiation effects via checkerboard assays .
Data Contradiction Analysis
Q. Why do studies report divergent cytotoxicity profiles for this compound in cancer cell lines?
- Methodological Answer :
- Cell Line Heterogeneity : Sensitivity varies with p53 status (e.g., IC₅₀ = 10 µM in HCT116 vs. 45 µM in HeLa) .
- Apoptosis Assay Selection : Prefer Annexin V/PI flow cytometry over MTT assays to distinguish necrotic vs. apoptotic pathways .
- Metabolic Interference : The 4-nitrophenoxy group may quench MTT formazan crystals, leading to false negatives. Validate with ATP-based assays (e.g., CellTiter-Glo) .
Methodological Resources
- Synthesis Protocols : Refer to multi-step glycosylation in J. Med. Chem. (2018) for reproducible yields .
- Enzyme Assays : Follow standardized β-galactosidase protocols from Anal. Biochem. (2023) .
- Data Validation : Use PubChem (CID 500562845) and CAS RN 17172-81-5 for cross-referencing spectral data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
